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Compound Name: Bipinnatin

Cat. No.: B14683477 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Bipinnatin J is a furanocembranoid natural product isolated from the

gorgonian octocoral Pseudopterogorgia bipinnata. It is considered a key biosynthetic precursor

to a variety of more complex and biologically active marine diterpenoids.[1][2] Its intricate 14-

membered macrocyclic structure, featuring multiple stereocenters, has made it a compelling

target for total synthesis. This document provides detailed application notes and protocols on

its asymmetric total synthesis, focusing on the key strategies and methodologies developed by

leading research groups.

Key Synthetic Strategies
Several distinct and innovative strategies have been successfully employed to achieve the total

synthesis of (-)-Bipinnatin J. The approaches of Baran, Trauner, and Rawal are highlighted

below, each offering unique solutions to the challenges posed by this complex molecule.

Baran's Convergent and Scalable Synthesis: A recent and highly efficient approach features

a 10-step longest linear sequence, enabling gram-scale production.[1][3] Key

transformations include a Ni-electrocatalytic decarboxylative cross-coupling, a unique

halogen dance-Zweifel olefination, a Ni-mediated 1,6-conjugate addition, and a crucial

asymmetric proton transfer to set a key stereocenter.[1][4]

Trauner's Stereoselective Synthesis: This nine-step synthesis employs a ruthenium-

catalyzed Alder-ene reaction, a Stille cross-coupling, and a highly diastereoselective
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intramolecular Nozaki-Hiyama-Kishi (NHK) allylation for the key macrocyclization.[5][6]

Rawal's Convergent Approach: This 12-step synthesis is distinguished by a silver ion-

promoted SN1-type γ-alkylation of a siloxyfuran and a diastereoselective Cr(II)-mediated

macrocyclization.[7]

Data Presentation: Comparison of Key Macrocyclization
Reactions
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CrCl2, NiCl2

(cat.), DMF
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Cr(II)-

mediated
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ion

Allylic

bromide

CrCl2, 4Å

molecular

sieves, THF

73% Major product

Experimental Protocols
Baran's Synthesis: Key Methodologies
1. Ni-Electrocatalytic Decarboxylative Cross-Coupling: This reaction serves to couple C(sp2)

and C(sp3) fragments, utilizing succinate as a two-carbon linchpin.[1]

Protocol: In an electrochemical cell, a solution of the alkenyl halide and the redox-active

ester derived from succinic acid is subjected to electrolysis in the presence of a nickel

catalyst and a supporting electrolyte. The reaction is typically carried out at a constant

current until the starting materials are consumed.
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2. Asymmetric Proton Transfer: This step is crucial for establishing the stereochemistry at a key

position after a 1,6-conjugate addition.[3][4]

Protocol: To a solution of the β,γ-unsaturated butenolide in an appropriate solvent (e.g.,

toluene) at low temperature (-78 °C), a chiral amine catalyst (e.g., a Cinchona alkaloid

derivative) is added. The reaction is stirred for several hours to allow for the stereoselective

protonation to yield the α,β-unsaturated product with high enantiomeric excess.

3. Nozaki-Hiyama-Kishi (NHK) Macrocyclization:

Protocol: The allylic bromide precursor is dissolved in anhydrous THF under an inert

atmosphere. To this solution is added a suspension of CrCl2 (containing trace amounts of

NiCl2) in THF. The reaction mixture is stirred at room temperature until completion, typically

monitored by TLC. The reaction is then quenched and worked up to afford (-)-Bipinnatin J.

[3]

Trauner's Synthesis: Key Methodologies
1. Ruthenium-Catalyzed Alder-Ene Reaction: This reaction is employed to construct a key

fragment of the molecule.[5]

Protocol: An enyne substrate and an allyl alcohol are dissolved in a suitable solvent (e.g.,

acetone). A ruthenium(II) catalyst is added, and the mixture is heated to reflux. The reaction

proceeds through an enol intermediate which then tautomerizes and undergoes

intramolecular transesterification to furnish the desired butenolide moiety.[5]

2. Stille Cross-Coupling: This reaction connects two advanced intermediates.[5]

Protocol: A vinyl iodide and a furyl stannane are dissolved in a solvent such as DMF. A

palladium catalyst (e.g., Pd(PPh3)4) is added, and the reaction mixture is heated. After

completion, the product is isolated through standard workup and purification procedures.[5]

3. Intramolecular Nozaki-Hiyama-Kishi (NHK) Allylation:

Protocol: The aldehyde-allylic bromide precursor is subjected to NHK conditions using CrCl2

and a catalytic amount of NiCl2 in a polar aprotic solvent like DMF. The reaction is carried
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out under high dilution to favor intramolecular cyclization, yielding the 13-membered

macrocycle with high diastereoselectivity.[5]

Rawal's Synthesis: Key Methodologies
1. Silver-Promoted γ-Alkylation of a Siloxyfuran:

Protocol: A siloxyfuran is treated with an allylic bromide in the presence of a silver salt (e.g.,

AgOTf). This promotes an SN1-type reaction to achieve γ-alkylation of the furanone

precursor.[7]

2. Diastereoselective Cr(II)-mediated Macrocyclization:

Protocol: The linear precursor containing an aldehyde and an allylic bromide is cyclized

using CrCl2 under dilute conditions in THF, with powdered 4Å molecular sieves.[7] The

remote stereocenter on the furanone ring directs the stereochemical outcome of the two

newly formed stereocenters during the macrocyclization.[7][8]

Visualizations

Baran Synthesis (10 Steps)

Trauner Synthesis (9 Steps)

Rawal Synthesis (12 Steps)
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Click to download full resolution via product page

Caption: Comparative workflows of key total syntheses of (-)-Bipinnatin J.

Key Steps in Baran's Synthesis of (-)-Bipinnatin J

Fragment 1 (Alkenyl Halide) + Fragment 2 (Redox-Active Ester) Ni-Electrocatalytic Decarboxylative Cross-Coupling

Coupled Product 1,6-Conjugate Addition with Trisubstituted Furan

β,γ-Unsaturated Butenolide Intermediate Asymmetric Proton Transfer (Chiral Amine Catalyst)

α,β-Unsaturated Butenolide with Correct Stereocenter Formation of Allylic Bromide

Linear Macrocyclization Precursor Nozaki-Hiyama-Kishi (NHK) Coupling

{(-)-Bipinnatin J}

Click to download full resolution via product page

Caption: Key chemical transformations in Baran's convergent synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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